molecular formula C8H21OSi2 B12645739 Disiloxane, 1-butyl-1,1,3,3-tetramethyl- CAS No. 121263-51-2

Disiloxane, 1-butyl-1,1,3,3-tetramethyl-

Cat. No.: B12645739
CAS No.: 121263-51-2
M. Wt: 189.42 g/mol
InChI Key: CEVKWBCKFNYFNL-UHFFFAOYSA-N
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Description

Disiloxane, 1-butyl-1,1,3,3-tetramethyl- is a type of organosilicon compound. It is characterized by the presence of a disiloxane backbone with butyl and tetramethyl groups attached. This compound is known for its stability and versatility, making it useful in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Disiloxane, 1-butyl-1,1,3,3-tetramethyl- can be synthesized through hydrosilylation reactions. This involves the addition of silicon-hydrogen (Si-H) bonds to unsaturated carbon-carbon bonds (C=C) in the presence of a catalyst, typically a transition metal such as platinum . The reaction conditions often include moderate temperatures and the use of solvents like toluene or hexane to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of disiloxane, 1-butyl-1,1,3,3-tetramethyl- often involves the use of large-scale reactors where the hydrosilylation reaction is carried out under controlled conditions. The process may include steps such as purification and distillation to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Disiloxane, 1-butyl-1,1,3,3-tetramethyl- undergoes various chemical reactions, including:

    Hydrosilylation: Addition of Si-H bonds to unsaturated carbon bonds.

    Reduction: Acts as a reducing agent in the presence of catalysts.

    Substitution: Can participate in substitution reactions where functional groups are replaced.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Disiloxane, 1-butyl-1,1,3,3-tetramethyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which disiloxane, 1-butyl-1,1,3,3-tetramethyl- exerts its effects involves the interaction of its silicon-hydrogen bonds with various substrates. In hydrosilylation reactions, the Si-H bond adds across unsaturated carbon bonds, facilitated by a catalyst. This process is highly efficient and selective, allowing for the formation of a wide range of organosilicon products .

Comparison with Similar Compounds

Similar Compounds

    1,1,3,3-Tetramethyldisiloxane: Similar structure but lacks the butyl group.

    1,3-Dihydrotetramethyldisiloxane: Contains hydrogen atoms instead of butyl groups.

    Bis(dimethylsilyl) ether: Similar backbone but different substituents.

Uniqueness

Disiloxane, 1-butyl-1,1,3,3-tetramethyl- is unique due to the presence of the butyl group, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where specific reactivity and stability are required.

Properties

CAS No.

121263-51-2

Molecular Formula

C8H21OSi2

Molecular Weight

189.42 g/mol

InChI

InChI=1S/C8H21OSi2/c1-6-7-8-11(4,5)9-10(2)3/h6-8H2,1-5H3

InChI Key

CEVKWBCKFNYFNL-UHFFFAOYSA-N

Canonical SMILES

CCCC[Si](C)(C)O[Si](C)C

Origin of Product

United States

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